N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions include heating the mixture at 140°C for a short duration, leading to the formation of the desired product .
Chemical Reactions Analysis
N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is used as a scaffold for the development of novel therapeutic agents, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment.
Antimicrobial Activity: Pyrimidine derivatives, including triazolopyrimidines, have demonstrated significant antimicrobial properties, making them useful in the development of new antibiotics.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. Additionally, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide can be compared with other triazolopyrimidine derivatives, such as:
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its antimalarial activity and binding to HIV TAR RNA.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are also CDK2 inhibitors and have shown significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development.
Properties
Molecular Formula |
C15H16ClN5O2S |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C15H16ClN5O2S/c1-9-10(2)18-14-19-15(20-21(14)11(9)3)24(22,23)17-8-12-4-6-13(16)7-5-12/h4-7,17H,8H2,1-3H3 |
InChI Key |
YIZXQLFWUVUUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)S(=O)(=O)NCC3=CC=C(C=C3)Cl)N=C1C)C |
Origin of Product |
United States |
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